molecular formula C10H12BrNO3 B2972509 1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine CAS No. 1880161-97-6

1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine

Cat. No.: B2972509
CAS No.: 1880161-97-6
M. Wt: 274.114
InChI Key: HWDHEPKMUJVMSD-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine is an organic compound that features a brominated furan ring attached to a pyrrolidine ring with a methoxy group

Scientific Research Applications

1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine typically involves the reaction of 5-bromofuran-2-carboxylic acid with 3-methoxypyrrolidine under specific conditions. One common method includes the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: The brominated furan ring can be oxidized to form different functional groups.

    Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromofuran-2-carbonyl)-3-methylthiourea
  • 1-(5-Bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide
  • 1-[1-(5-Bromofuran-2-carbonyl)azepan-4-yl]pyrrolidin-2-one

Uniqueness

1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine is unique due to its specific combination of a brominated furan ring and a methoxypyrrolidine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3-methoxypyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-14-7-4-5-12(6-7)10(13)8-2-3-9(11)15-8/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDHEPKMUJVMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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